(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene
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Overview
Description
®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.
Coupling with binaphthalene: The oxazoline derivative is then coupled with a binaphthalene moiety using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene is widely used as a chiral ligand in asymmetric catalysis. It is particularly effective in enantioselective reactions such as hydrogenation, hydroformylation, and cycloaddition.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene is used in the development of chiral drugs. Its ability to induce high enantioselectivity is crucial for the synthesis of pharmaceuticals with specific stereochemistry.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it an important component in the manufacture of various high-value products.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2,2’-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene
- ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-biphenyl
- ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-bipyridine
Uniqueness
®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable chiral complexes with metal catalysts sets it apart from other similar compounds, making it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
(3aS,8bR)-2-[1-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O2/c1-5-13-27-23(9-1)17-19-31(39-41-37-29-15-7-3-11-25(29)21-33(37)43-39)35(27)36-28-14-6-2-10-24(28)18-20-32(36)40-42-38-30-16-8-4-12-26(30)22-34(38)44-40/h1-20,33-34,37-38H,21-22H2/t33-,34-,37+,38+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAHULLRJKMFRZ-QXOULVPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C8=NC9C(O8)CC1=CC=CC=C91 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C8=N[C@H]9[C@@H](O8)CC1=CC=CC=C91 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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